molecular formula C18H17N3O4 B278769 N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Numéro de catalogue B278769
Poids moléculaire: 339.3 g/mol
Clé InChI: XXPBYKBCODQHPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DOQA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. DOQA belongs to the class of quinazolinones and has been studied for its potential use as a therapeutic agent in various diseases.

Mécanisme D'action

The exact mechanism of action of DOQA is not fully understood, but it is believed to act through multiple pathways. DOQA has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. DOQA has also been shown to modulate the activity of ion channels, which play a role in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DOQA has been shown to have various biochemical and physiological effects. In cancer cells, DOQA has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and Bax and the downregulation of Bcl-2. In Alzheimer's disease models, DOQA has been shown to increase acetylcholine levels and decrease amyloid beta levels in the brain. In epilepsy models, DOQA has been shown to decrease seizure activity through the modulation of ion channels.

Avantages Et Limitations Des Expériences En Laboratoire

DOQA has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, DOQA also has limitations, including its low solubility and potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of DOQA. One direction is to further investigate its potential as a therapeutic agent in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its potential as a modulator of histone acetylation and ion channel activity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DOQA.
In conclusion, DOQA is a synthetic compound that has potential pharmacological properties and has been studied for its use in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. DOQA has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but also has limitations, including its low solubility and potential toxicity at high doses. Further research is needed to fully understand the potential of DOQA as a therapeutic agent.

Méthodes De Synthèse

DOQA can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with anthranilic acid to form 2,5-dimethoxybenzalanilide. The resulting compound is then reacted with ethyl chloroacetate to form ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate. Finally, the compound is cyclized using ammonium acetate to produce DOQA.

Applications De Recherche Scientifique

DOQA has been studied for its potential use in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, DOQA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, DOQA has been shown to improve memory and cognitive function in animal models. In epilepsy research, DOQA has been shown to have anticonvulsant properties.

Propriétés

Nom du produit

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Formule moléculaire

C18H17N3O4

Poids moléculaire

339.3 g/mol

Nom IUPAC

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-24-12-7-8-16(25-2)15(9-12)20-17(22)10-21-11-19-14-6-4-3-5-13(14)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

Clé InChI

XXPBYKBCODQHPS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

SMILES canonique

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.